
N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a pyrazole ring, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the quinoxaline derivative with a suitable hydrazine derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with isopropyl nitrite under controlled conditions to form the nitrous amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrous amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutic Agents: It may have potential as a therapeutic agent in treating diseases related to oxidative stress or enzyme dysregulation.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Sensors: It can be incorporated into sensors for detecting specific chemical species.
Mecanismo De Acción
The mechanism of action of N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein, affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylformamide
- 2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl methanesulfonate
Uniqueness
N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide is unique due to its nitrous amide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group.
Propiedades
Fórmula molecular |
C25H29N7O3 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[2-(3,5-dimethoxy-N-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]anilino)ethyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C25H29N7O3/c1-17(2)32(29-33)9-8-31(20-10-21(34-4)13-22(11-20)35-5)19-6-7-23-24(12-19)28-25(15-26-23)18-14-27-30(3)16-18/h6-7,10-17H,8-9H2,1-5H3 |
Clave InChI |
WJSUSXTZIVAZJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


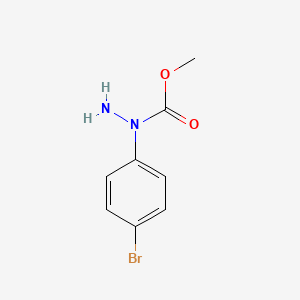
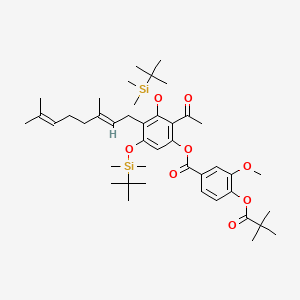
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)

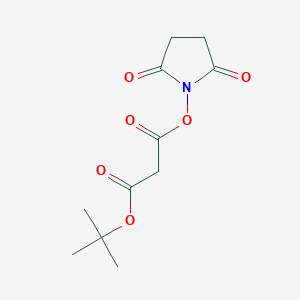
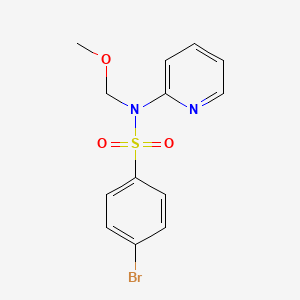
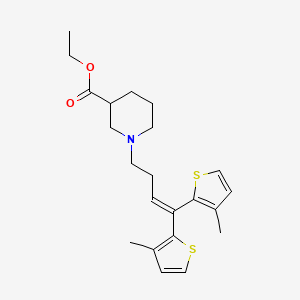
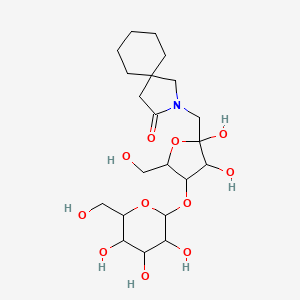
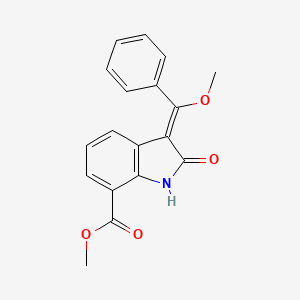
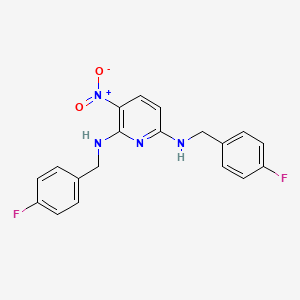
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
